molecular formula C20H18FN5O2S2 B11285755 N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B11285755
M. Wt: 443.5 g/mol
InChI Key: QCUIJYOBSKRNQX-UHFFFAOYSA-N
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Description

N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a benzenesulfonamide moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

The synthesis of N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions.

Mechanism of Action

The mechanism of action of N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE can be compared with other triazolopyridazine derivatives:

The uniqueness of N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18FN5O2S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-[6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H18FN5O2S2/c21-17-9-5-4-6-15(17)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)16-7-2-1-3-8-16/h1-11,22H,12-14H2

InChI Key

QCUIJYOBSKRNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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